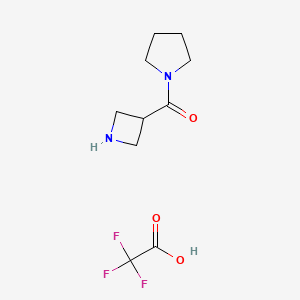

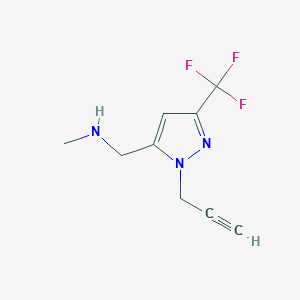

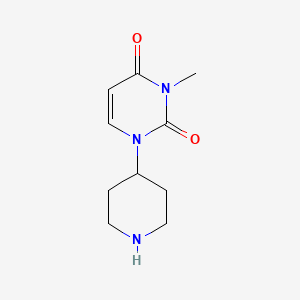

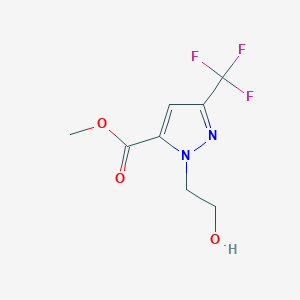

![molecular formula C14H21N3 B1480843 6-(tert-Butyl)-1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol CAS No. 2098053-14-4](/img/structure/B1480843.png)

6-(tert-Butyl)-1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol

Übersicht

Beschreibung

6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-butyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antikrebsmittel

Pyrazolderivate wurden ausgiebig auf ihre Antikrebseigenschaften untersucht. Die einzigartige Struktur von 6-(tert-Butyl)-1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol könnte genutzt werden, um neue Antikrebsmedikamente zu entwickeln. Seine Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, kann zur Entwicklung selektiver Inhibitoren führen, die die Proliferation von Krebszellen unterbrechen können .

Agrarchemie: Entwicklung von Pestiziden

In der Landwirtschaft werden Pyrazolverbindungen wegen ihrer pestiziden Eigenschaften eingesetzt. Diese spezielle Verbindung könnte synthetisiert werden, um Pestizide zu erzeugen, die wirksamer und umweltfreundlicher sind. Es könnte spezifische Schädlinge bekämpfen, ohne nützliche Insekten zu schädigen oder unnötige Umweltschäden zu verursachen .

Organische Synthese: Lenkende Gruppe

In der organischen Synthese kann This compound als lenkende Gruppe fungieren. Es kann den Ausgang chemischer Reaktionen beeinflussen und die Bildung gewünschter Molekülstrukturen mit hoher Präzision steuern .

Arzneimittelforschung: Antimikrobielle und Antimykotische Anwendungen

Das strukturelle Gerüst von Pyrazolderivaten macht sie zu geeigneten Kandidaten für die Entwicklung neuer antimikrobieller und antimykotischer Mittel. Die Forschung könnte sich darauf konzentrieren, die Eigenschaften dieser Verbindung zu nutzen, um resistente Bakterien- und Pilzstämme zu bekämpfen .

Koordinationschemie: Ligandsynthese

In der Koordinationschemie kann diese Verbindung als Ligand dienen, um Komplexe mit verschiedenen Metallen zu bilden. Diese Komplexe können auf ihre katalytischen Eigenschaften untersucht oder bei der Entwicklung neuer Materialien verwendet werden .

Organometallische Chemie: Katalysatorentwicklung

Der Pyrazolring in This compound kann zur Entwicklung neuer organometallischer Katalysatoren verwendet werden. Diese Katalysatoren können die Effizienz chemischer Reaktionen verbessern und zu nachhaltigeren industriellen Prozessen führen .

Biochemie: Enzyminhibition

Aufgrund seines Potenzials für strukturelle Variationen könnte diese Verbindung modifiziert werden, um spezifische Enzyme zu hemmen. Diese Anwendung ist besonders relevant bei der Entwicklung von Medikamenten, die auf Enzyme abzielen, die an Krankheitspfaden beteiligt sind .

Analytische Chemie: Chromatographiestandards

Schließlich könnte This compound als reine Verbindung mit einer klar definierten Struktur als Standard in chromatographischen Analysen verwendet werden. Es kann bei der Kalibrierung von Geräten und der Validierung analytischer Methoden helfen .

Wirkmechanismus

Target of Action

It’s worth noting that both indole and pyrazole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole and pyrazole derivatives, interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes in the target’s function, leading to the observed biological effects.

Biochemical Pathways

Related compounds such as indole and pyrazole derivatives are known to influence a wide range of biochemical pathways . These pathways and their downstream effects contribute to the compound’s broad-spectrum biological activities.

Result of Action

Similar compounds such as indole and pyrazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have similar effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can significantly impact the action of similar compounds .

Eigenschaften

IUPAC Name |

6-tert-butyl-1-cyclopentylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-14(2,3)12-10-13-16(8-9-17(13)15-12)11-6-4-5-7-11/h8-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSOSCRKGAWJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=CN(C2=C1)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.